Lysergic acid morpholide Lysergic acid morpholide Lysergic acid morpholide is discontinued (DEA controlled substance). Lysergic acid morpholide is a stimulant drug.
Brand Name: Vulcanchem
CAS No.: 4314-63-0
VCID: VC0534176
InChI: InChI=1S/C20H23N3O2/c1-22-12-14(20(24)23-5-7-25-8-6-23)9-16-15-3-2-4-17-19(15)13(11-21-17)10-18(16)22/h2-4,9,11,14,18,21H,5-8,10,12H2,1H3/t14-,18-/m1/s1
SMILES: CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5
Molecular Formula: C20H23N3O2
Molecular Weight: 337.4 g/mol

Lysergic acid morpholide

CAS No.: 4314-63-0

Cat. No.: VC0534176

Molecular Formula: C20H23N3O2

Molecular Weight: 337.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lysergic acid morpholide - 4314-63-0

Specification

CAS No. 4314-63-0
Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
IUPAC Name [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone
Standard InChI InChI=1S/C20H23N3O2/c1-22-12-14(20(24)23-5-7-25-8-6-23)9-16-15-3-2-4-17-19(15)13(11-21-17)10-18(16)22/h2-4,9,11,14,18,21H,5-8,10,12H2,1H3/t14-,18-/m1/s1
Standard InChI Key OTQWCDNEJVKXKG-RDTXWAMCSA-N
Isomeric SMILES CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5
SMILES CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5
Canonical SMILES CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Lysergic acid morpholide (IUPAC name: [(8β)-9,10-didehydro-6-methylergolin-8-yl]-morpholin-4-ylmethanone) belongs to the ergoline class of compounds, featuring a tetracyclic ring system fused to a morpholine moiety. The molecular formula is C20H23N3O2, with a molar mass of 337.423 g/mol . The stereochemistry at the C8 position (β-configuration) is critical for receptor interaction, mirroring the structural requirements observed in other psychedelic lysergamides.

Table 1: Physicochemical Properties of LSM-775

PropertyValueSource
CAS Registry Number4314-63-0
PubChem CID199507
SMILESCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5
logP (Octanol-Water Partition)2.45 (Predicted)

Synthetic Pathways

LSM-775 is synthesized through the condensation of lysergic acid with morpholine, a reaction typically mediated by carbodiimide coupling agents. This process yields a morpholide group at the C8 position, distinguishing it from LSD’s diethylamide moiety . X-ray crystallographic analysis confirms that the morpholine ring adopts a chair conformation, with the carbonyl oxygen participating in hydrogen bonding networks that influence receptor binding .

Pharmacological Profile

Receptor Affinity and Functional Activity

LSM-775 demonstrates a unique polypharmacology profile, acting as:

  • Full agonist at 5-HT1A receptors (EC50 = 4.4 ± 0.77 nM)

  • Partial agonist at 5-HT2A receptors (EC50 = 48 ± 32–73 nM)

  • Weak activity at dopamine D2 and adrenergic α1 receptors (IC50 > 1 µM)

This dual 5-HT1A/5-HT2A agonism contrasts with LSD’s predominant 5-HT2A activation, explaining LSM-775’s attenuated psychedelic effects.

Table 2: Comparative Pharmacodynamics of LSM-775 and LSD

ParameterLSM-775LSD
5-HT1A EC504.4 ± 0.77 nM83 ± 12 nM
5-HT2A EC5048 ± 32–73 nM2.1 ± 0.3 nM
HTR Threshold Dose1.0 mg/kg (with WAY-100,635)0.01 mg/kg
Duration of Action (Humans)4–6 hours8–12 hours

Analytical Characterization

Spectroscopic Identification

A 2018 study characterized a seized LSM-775 sample using:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Base peak at m/z 337 (molecular ion), fragment ions at m/z 207 (ergoline ring) and m/z 130 (morpholine) .

  • Nuclear Magnetic Resonance (NMR): 1H NMR signals at δ 7.05 (H-9), δ 6.55 (H-10), and δ 3.68 (morpholine protons) .

  • X-ray Crystallography: Unit cell dimensions a = 8.21 Å, b = 10.45 Å, c = 12.78 Å (orthorhombic system) .

Chromatographic Behavior

High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) yields a retention time of 14.2 min, distinct from LSD (9.8 min) and ergometrine (17.5 min) .

Human Pharmacology and Toxicity

Subjective Effects

Anecdotal reports suggest LSM-775 produces threshold psychedelic effects at 75–700 µg (oral), characterized by:

  • Mild visual distortions (color enhancement, geometric patterns)

  • Altered time perception

  • Reduced emotional arousal compared to LSD

Notably, users report fewer adrenergic side effects (tachycardia, hypertension) than with LSD, likely due to lower 5-HT2B activation .

Metabolic Fate

Preliminary data indicate hepatic metabolism via cytochrome P450 3A4 (CYP3A4), with primary metabolites including:

  • O-desmethyl-LSM-775 (Phase I)

  • LSM-775 glucuronide (Phase II)

Renal excretion accounts for >70% of elimination within 24 hours .

Comparative Analysis with Classical Lysergamides

Structure-Activity Relationships

The morpholide moiety reduces steric bulk compared to LSD’s diethylamide group, decreasing 5-HT2A receptor complementarity. Molecular dynamics simulations show that LSM-775’s morpholine ring forms weaker π-π interactions with Phe339 in the 5-HT2A orthosteric pocket compared to LSD’s diethylamide .

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